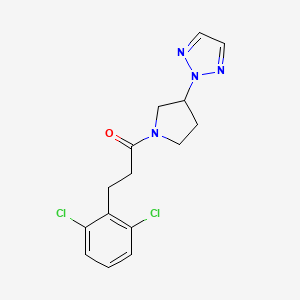
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one, also known as DCPK, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DCPK belongs to the class of compounds known as pyrrolidinyl triazoles, which have been found to exhibit various biological activities.
科学的研究の応用
Antifungal Activity
1,2,3-Triazoles, including derivatives like the one , have been extensively studied for their antifungal properties. A study by Lima-Neto et al. (2012) described the synthesis of various 1,2,3-triazole derivatives and their in vitro antifungal evaluation against different Candida species. The study found that certain halogen-substituted triazoles showed promising antifungal profiles, indicating potential for future drug development (Lima-Neto et al., 2012).
Synthesis and Characterization
The synthesis and derivatization of triazole derivatives have been explored in various studies. For instance, Nycz et al. (2016) identified novel cathinone hydrochloride salts and examined their properties using techniques like GC-MS, IR, NMR, and X-ray diffraction. This research contributes to the understanding of the chemical properties of triazole derivatives (Nycz et al., 2016).
Ligand Development for Metal Complexes
Triazole derivatives are also used in developing ligands for metal complexes. Kitteringham et al. (2018) synthesized a novel 1,4-disubstituted 1,2,3-triazole-based ligand and investigated its reactivity with Au(III) and Pt(II) precursors. This research demonstrates the versatility of triazole derivatives in forming mixed metal complexes (Kitteringham et al., 2018).
Inhibitor Development
Triazole derivatives have been evaluated as inhibitors for various biological enzymes. Jiang and Hansen (2011) synthesized disubstituted 1,2,3-triazoles and tested them as inhibitors against caspase-3, an enzyme playing a critical role in apoptosis. Their findings revealed some triazoles as potent inhibitors, indicating their potential in therapeutic applications (Jiang & Hansen, 2011).
Corrosion Inhibition
Triazole derivatives have applications in corrosion inhibition. Ma et al. (2017) investigated triazole derivatives as corrosion inhibitors for mild steel in acidic media. Their study provides insights into the potential industrial applications of these compounds in protecting metals against corrosion (Ma et al., 2017).
特性
IUPAC Name |
3-(2,6-dichlorophenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c16-13-2-1-3-14(17)12(13)4-5-15(22)20-9-6-11(10-20)21-18-7-8-19-21/h1-3,7-8,11H,4-6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCNXKBEQSNNHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)CCC3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

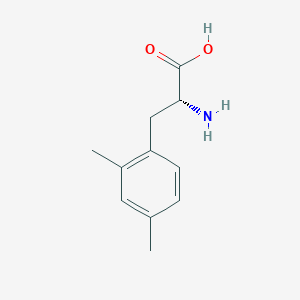
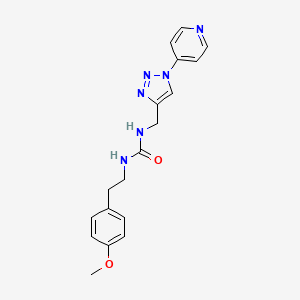
![Ethyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B2409244.png)
![2-((2-chlorobenzyl)thio)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2409246.png)
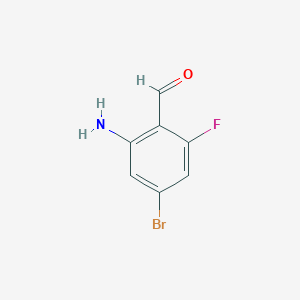
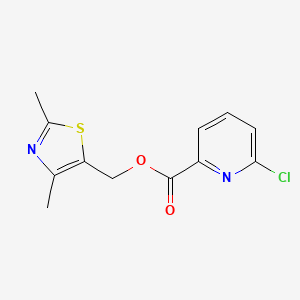
![[1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2409252.png)
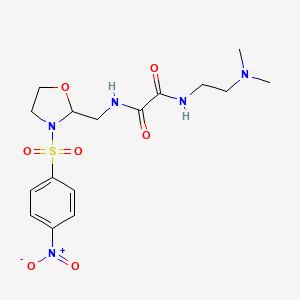
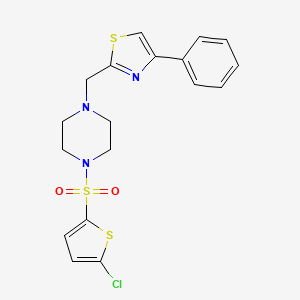
![3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B2409258.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2409260.png)
![Ethyl 2-{[5-({[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2409261.png)
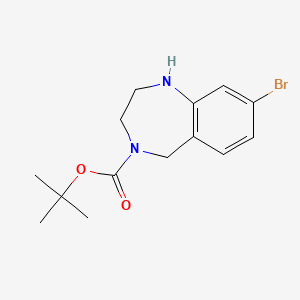
![N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2409264.png)